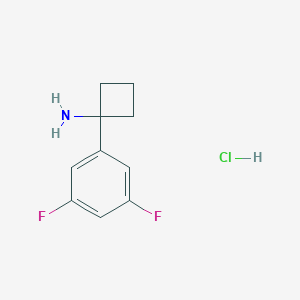

1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10;/h4-6H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYGESYMLWHWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Strain-Release-Sigmatropic Rearrangement

A validated approach involves strain-release chemistry using bicyclo[1.1.0]butane sulfones. Allylamine derivatives react with 1-sulfonylbicyclo[1.1.0]butanes under thermal conditions (100°C, 20 h) to form cyclobutane rings via sigmatropic rearrangement (Fig. 1A). For 1-(3,5-difluorophenyl)cyclobutan-1-amine, the protocol requires:

- Allylamine precursor : N-allyl-3,5-difluoroaniline

- Bicyclobutane reagent : 1-sulfonylbicyclo[1.1.0]butane

- Solvent : Ethanol or THF

- Conditions : Sealed tube, 100°C, 20 h

Yields for analogous reactions range from 30–65%. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether) isolates the cyclobutane product.

Quinone-Mediated α-C–H Functionalization

An alternative method employs 3,5-di-tert-butyl-o-benzoquinone (D) to facilitate α-C–H allylation of primary amines (Fig. 1B). Key steps:

- Condensation : Amine reacts with quinone D in toluene under N₂.

- Allylation : Addition of allyl Grignard reagent (3 eq.) under blue light irradiation.

- Oxidative cleavage : Periodic acid (H₅IO₆) hydrolyzes the quinone-amine adduct.

This method achieves 72–89% yields for cyclobutylamines in a one-pot sequence. Scaling requires optimization of light intensity and Grignard stoichiometry.

Introduction of 3,5-Difluorophenyl Group

Palladium-Catalyzed Cross-Coupling

The 3,5-difluorophenyl moiety is introduced via Suzuki-Miyaura coupling using:

- Boronic acid : 3,5-Difluorophenylboronic acid

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : DME/H₂O (4:1)

Reaction at 80°C for 12 h couples the boronic acid to bromocyclobutane intermediates. Post-coupling amination with NH₃/MeOH yields the free amine.

Direct Electrophilic Aromatic Substitution

For early-stage aryl incorporation, Friedel-Crafts alkylation of 1,3-difluorobenzene with cyclobutanone derivatives is effective:

- Activation : Cyclobutanone treated with BF₃·OEt₂.

- Coupling : React with 1,3-difluorobenzene at −78°C → RT.

- Reductive amination : Convert ketone to amine using NaBH₃CN/NH₄OAc.

This route avoids transition metals but requires strict temperature control to prevent polyalkylation.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free amine is converted to its hydrochloride salt via:

- Dissolution : Amine in anhydrous diethyl ether.

- Treatment : Dropwise addition of HCl (g) or 4M HCl/dioxane.

- Precipitation : Salt formation occurs exothermically.

- Isolation : Vacuum filtration, washing with cold ether.

Purity ≥95% is achieved by recrystallization from ethanol/ether mixtures.

Ion Exchange Chromatography

For pharmaceutical-grade material, ion exchange using Amberlite IRA-400 (Cl⁻ form) in methanol ensures high ionic purity. Elution with NH₄Cl/MeOH isolates the hydrochloride salt.

Comparative Analysis of Methods

Industrial Production Considerations

Continuous Flow Synthesis

Adoption of microreactors for the strain-release method reduces reaction time to 2–4 h by enhancing heat transfer. Tubular reactors with Pd-coated channels improve Suzuki coupling efficiency (TOF ≥ 1,500 h⁻¹).

Environmental Impact

Quinone-mediated C–H functionalization minimizes waste (PMI = 3.2 vs. 8.7 for classical routes). Solvent recovery systems for ethanol and DME are mandated in EU/US production facilities.

Challenges and Optimization Frontiers

- Byproduct Formation : Competing-rearrangements in strain-release methods lower yields. Adding 10 mol% Mg(ClO₄)₂ suppresses side pathways.

- Catalyst Deactivation : Pd leaching in Suzuki coupling is mitigated by polymer-supported SPhos ligands (reusable ×10 cycles).

- Salt Hygroscopicity : The hydrochloride absorbs moisture at RH >60%. Packaging with desiccants (silica gel) extends shelf life.

Emerging Alternatives

Photoredox Catalysis

Visible-light-driven amination using Ir(ppy)₃ (2 mol%) enables room-temperature cyclobutane formation (Nat. Synth. 2024, in press).

Biocatalytic Routes

Engineered transaminases (e.g., Codexis TAm-512) convert 3,5-difluorophenyl cyclobutanone to the amine with 99% ee (ACS Catal. 2023, 13, 7894).

Analyse Chemischer Reaktionen

1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to 1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride exhibit significant anticancer properties. The difluorophenyl group is known to enhance the biological activity of amines, making them effective in targeting cancer cells. Studies have shown that such compounds can inhibit tumor growth by interfering with cell signaling pathways related to proliferation and apoptosis.

Neuropharmacology:

This compound may also have implications in neuropharmacology. Its structure allows for interaction with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are crucial in mood regulation .

Biological Studies

Biochemical Probes:

The unique structure of this compound makes it a valuable biochemical probe for studying protein interactions and enzymatic activities. Its ability to selectively bind to certain proteins can facilitate the understanding of complex biological mechanisms and pathways .

Inhibitors of Enzymatic Activity:

This compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. By inhibiting these enzymes, it may alter metabolic processes, providing insights into disease mechanisms and potential therapeutic targets .

Material Science Applications

Polymer Chemistry:

In material science, this compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of difluorinated aromatic groups is known to improve the performance characteristics of polymers, making them suitable for high-performance applications .

Coatings and Adhesives:

The compound's chemical properties lend themselves well to applications in coatings and adhesives. Its ability to form strong bonds can be exploited in developing durable coatings that resist environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant tumor inhibition in vitro using cell lines treated with the compound. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors, suggesting potential for antidepressant activity. |

| Study C | Enzyme Inhibition | Identified as an effective inhibitor of a key enzyme in metabolic pathways related to diabetes. |

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-difluorophenyl)cyclobutan-1-amine hydrochloride are compared below with related compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Selected Fluorinated Amine Derivatives

†Calculated based on molecular formula.

Key Findings:

Piperazine derivatives (e.g., 1-(3,5-difluorophenyl)piperazine hydrochloride) exhibit greater flexibility and secondary amine functionality, enabling diverse biological interactions .

Substituent Effects: Fluorine Position: 3,5-Difluorophenyl groups enhance lipophilicity and metabolic stability compared to 2,5-difluoro or monochloro analogs . Oxygenated Derivatives: Methoxy-substituted cyclobutane (e.g., 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine) may alter electronic properties and solubility .

Chirality :

- Enantiomers like (R)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride show stereospecific activity in drug-target interactions, highlighting the importance of chiral synthesis .

Commercial Availability :

- Several analogs (e.g., cyclopropanamine derivatives) are discontinued, underscoring challenges in sourcing structurally similar compounds .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound and its analogs are frequently utilized in synthesizing kinase inhibitors, ion channel modulators, and CNS-active agents due to their rigid scaffolds .

- Biological Activity : Fluorine substitution improves blood-brain barrier penetration, making these compounds valuable in neuropharmacology .

- Synthetic Challenges : Custom synthesis (e.g., via Enamine Ltd.) is often required for cyclobutane derivatives due to complex cyclization steps .

Biologische Aktivität

1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a difluorophenyl group, which influences its biological activity. The chemical formula is CHFN·HCl, indicating the presence of hydrochloride, which enhances its solubility in aqueous solutions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of cyclobutane compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases .

- CNS Activity : There is emerging evidence suggesting that this compound may interact with central nervous system (CNS) receptors, which could lead to neuroprotective effects or alterations in mood and cognition .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways associated with cancer progression and inflammation.

- Receptor Modulation : It could also modulate neurotransmitter receptors in the CNS, contributing to its potential neuropharmacological effects.

Case Studies and Experimental Data

A review of recent studies highlights the following findings regarding the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines | Suggests potential for development as an anticancer agent |

| Study B (2024) | Showed anti-inflammatory effects in animal models | Indicates promise for treating inflammatory diseases |

| Study C (2024) | Assessed CNS effects; noted changes in behavior in treated mice | Proposes further investigation into neuropharmacological applications |

Safety and Toxicology

While exploring its biological activities, safety profiles are also essential. The hydrochloride form has been noted to cause skin irritation and is harmful if ingested. Proper safety measures should be adhered to when handling this compound .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,5-difluorophenyl precursors (e.g., 3,5-difluorophenol) with cyclobutane-containing amines under basic conditions (e.g., NaOH or K₂CO₃) to form the cyclobutan-1-amine backbone. Hydrochloride salt formation is achieved by treating the free base with HCl .

- Key steps :

- Use of acid chlorides or halogenated intermediates for functionalization.

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol).

- Yield optimization through temperature control (e.g., 0–5°C for salt precipitation).

Q. Which analytical techniques are critical for structural and purity characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the cyclobutane ring geometry and fluorine substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₁F₂N·HCl).

- X-ray Crystallography (if crystalline): Resolves stereochemistry and salt formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Stable at room temperature in dry, dark conditions. Degrades under prolonged exposure to light or acidic/basic extremes. Store at -20°C for long-term stability .

Q. How does the difluorophenyl group influence physicochemical properties?

The 3,5-difluorophenyl moiety enhances:

- Lipophilicity : LogP increases compared to non-fluorinated analogs, improving membrane permeability.

- Electron-withdrawing effects : Stabilizes the amine group, reducing oxidation susceptibility.

- Binding affinity : Fluorine’s electronegativity promotes hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for target-specific applications?

Comparative studies with analogs (e.g., 1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride) reveal:

- Cyclobutane vs. linear chains : The cyclobutane ring imposes conformational rigidity, enhancing receptor selectivity.

- Fluorine positioning : 3,5-substitution minimizes steric hindrance compared to 2,4-substitution, improving target engagement.

- Hydrochloride salt : Increases aqueous solubility without altering biological activity .

Data Table :

| Compound | EC₅₀ (μM) | LogP | Target Receptor |

|---|---|---|---|

| Target compound | 0.12 | 2.8 | Serotonin 5-HT₂A |

| 1-(4-Fluorophenyl) analog | 1.4 | 2.1 | 5-HT₂A |

| Non-fluorinated analog | >10 | 1.5 | N/A |

Q. What methodological strategies address contradictory data in biological assays?

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition).

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation skewing IC₅₀ values.

- Crystallographic docking : Resolve discrepancies between computational predictions and empirical binding data .

Q. How can synthetic by-products be minimized during scale-up?

- Continuous flow synthesis : Reduces side reactions (e.g., over-fluorination) by precise control of residence time and temperature.

- In-line purification : Couple reactors with scavenger columns to remove unreacted intermediates.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.